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Cat. No.: B1611477 Get Quote

Abstract
2-Methylveratraldehyde (2-methyl-3,4-dimethoxybenzaldehyde) is a polysubstituted aromatic

aldehyde of interest in synthetic organic chemistry. As a bespoke building block, its utility lies in

its potential as an intermediate for constructing more complex molecular architectures in

pharmaceutical and materials science. Unlike its well-known isomer, veratraldehyde (3,4-

dimethoxybenzaldehyde), which is found in various natural sources, 2-Methylveratraldehyde
is not documented as a naturally occurring compound. Its availability is therefore contingent on

targeted chemical synthesis. This guide provides a comprehensive, technically-grounded

framework for the logical synthesis, purification, and analytical characterization of 2-
Methylveratraldehyde. The narrative emphasizes the causality behind procedural choices,

offering field-proven insights into the practical execution of the requisite chemical

transformations.

Introduction and Strategic Overview
2-Methylveratraldehyde is an aromatic aldehyde with the chemical structure 2-methyl-3,4-

dimethoxybenzaldehyde. Its molecular framework, featuring an aldehyde, a methyl group, and

two adjacent methoxy groups on a benzene ring, presents a unique substitution pattern that is

valuable for synthetic chemists. The aldehyde functional group is a versatile handle for a

myriad of chemical reactions, including reductive aminations, Wittig reactions, and oxidations,

while the electronic and steric influence of the methyl and methoxy substituents can direct

further reactions and impart specific properties to derivative molecules.
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The applications of its structural isomers are well-documented; for instance, veratraldehyde is a

key intermediate in the synthesis of pharmaceuticals like prazosin and tiapamil.[1] Given the

established bioactivity of substituted benzaldehydes, 2-Methylveratraldehyde represents an

intriguing, yet underexplored, scaffold for drug discovery and development programs.

This guide outlines a robust and logical two-step synthetic sequence to produce 2-
Methylveratraldehyde, beginning from the commercially available precursor, 2-

methylguaiacol. The strategy involves:

Regioselective Formylation: Introduction of an aldehyde group ortho to the hydroxyl moiety

of 2-methylguaiacol.

Exhaustive Methylation: Conversion of the remaining phenolic hydroxyl group to a methoxy

ether to yield the final product.

This approach is predicated on well-established, high-yielding chemical transformations,

ensuring its reliability and scalability.

Table 1: Physicochemical and Predicted Properties of 2-
Methylveratraldehyde
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Property Value / Prediction Source / Rationale

IUPAC Name
2-methyl-3,4-

dimethoxybenzaldehyde
-

Molecular Formula C₁₀H₁₂O₃ -

Molecular Weight 180.20 g/mol -

CAS Number Not assigned -

Physical State
Predicted: Low-melting solid or

oil

Based on isomers like

veratraldehyde (mp 41-45 °C)

[2]

Boiling Point Predicted: >280 °C (atm)

Higher than veratraldehyde

(281 °C) due to increased

substitution

Solubility
Soluble in common organic

solvents

Typical for aromatic ethers and

aldehydes

Proposed Synthesis of 2-Methylveratraldehyde
The synthesis is designed as a sequential process, ensuring control over each transformation.

The overall workflow from starting material to purified product is depicted below.

Caption: Overall workflow for the synthesis and purification of 2-Methylveratraldehyde.

Reaction Scheme
The two-step chemical transformation is illustrated below, highlighting the structural changes

from the starting material to the final product.

Caption: Two-step reaction scheme for the synthesis of 2-Methylveratraldehyde.

Detailed Experimental Protocols
Step 1: Ortho-Formylation of 2-Methylguaiacol to 2-
Methylvanillin
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This procedure is adapted from a highly reliable and regioselective method for the ortho-

formylation of phenols.[3]

Principle: The reaction proceeds via the formation of a magnesium phenoxide complex. The

chelation of the magnesium ion between the phenolic oxygen and the oxygen of

paraformaldehyde directs the electrophilic formylation specifically to the ortho position. The

electron-donating effects of the hydroxyl and methoxy groups activate the ring, while the

methyl group provides some steric hindrance, favoring formylation at the less-hindered C4

position.

Protocol:

Inert Atmosphere: Equip a dry 500 mL three-necked flask with a magnetic stirrer, reflux

condenser, and argon inlet. Purge the system with argon.

Reagent Addition: To the flask, add anhydrous magnesium chloride (9.52 g, 100 mmol)

and paraformaldehyde (4.50 g, 150 mmol).

Solvent: Add dry tetrahydrofuran (THF, 250 mL) via cannula or syringe.

Base Addition: Add triethylamine (10.12 g, 100 mmol) dropwise. Stir the resulting

suspension for 10 minutes.

Substrate Addition: Add 2-methylguaiacol (6.91 g, 50 mmol) dropwise. The mixture will

become opaque.

Reaction: Heat the mixture to a gentle reflux (approx. 75 °C oil bath) for 4-6 hours. The

reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 4:1

Hexane:Ethyl Acetate).

Workup: Cool the reaction to room temperature. Add diethyl ether (100 mL) and transfer to

a 1 L separatory funnel. Wash sequentially with 1 M HCl (3 x 100 mL) and brine (1 x 100

mL).

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield crude 2-methylvanillin, which can be purified by

chromatography or used directly in the next step.
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Step 2: Methylation of 2-Methylvanillin to 2-
Methylveratraldehyde
This is a standard Williamson ether synthesis, a robust method for preparing ethers.[1]

Principle: The basic potassium carbonate deprotonates the acidic phenolic hydroxyl group of

2-methylvanillin to form a phenoxide ion. This potent nucleophile then attacks the

electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction, displacing the sulfate

leaving group and forming the desired methyl ether.

Protocol:

Setup: In a 250 mL round-bottom flask, dissolve the crude 2-methylvanillin (approx. 50

mmol) in acetone (150 mL).

Base: Add anhydrous potassium carbonate (10.35 g, 75 mmol).

Methylating Agent: Add dimethyl sulfate (7.57 g, 60 mmol) dropwise with vigorous stirring.

Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a fume hood with

appropriate personal protective equipment.

Reaction: Heat the suspension to reflux and maintain for 3-5 hours, monitoring by TLC

until the starting material is consumed.

Quenching: Cool the mixture to room temperature. Carefully add excess aqueous

ammonia solution to quench any unreacted dimethyl sulfate and stir for 1 hour.

Workup: Filter off the potassium carbonate and wash the solid with acetone. Concentrate

the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and

wash with water (2 x 100 mL) and brine (1 x 100 mL).

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate

the solvent to yield crude 2-Methylveratraldehyde.

Purification and Characterization
Purification by Column Chromatography
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Rationale: Crude products from organic synthesis are rarely pure. Column chromatography

is the standard method for separating the desired product from unreacted starting materials,

byproducts, and reagents. Silica gel, a polar stationary phase, is used to separate

compounds based on their polarity.

Procedure:

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

Column Packing: Pour the slurry into a glass column to create a packed bed (the

stationary phase).

Sample Loading: Dissolve the crude 2-Methylveratraldehyde in a minimal amount of

dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto

the top of the column.

Elution: Elute the column with a solvent system of increasing polarity (the mobile phase),

starting with a low polarity mixture like 95:5 Hexane:Ethyl Acetate. Less polar impurities

will elute first.

Fraction Collection: Gradually increase the polarity of the mobile phase (e.g., to 90:10 or

85:15 Hexane:Ethyl Acetate). Collect fractions and analyze them by TLC.

Isolation: Combine the pure fractions containing 2-Methylveratraldehyde and remove the

solvent under reduced pressure to yield the purified product.

Analytical Characterization (Predicted Data)
Final confirmation of the product's identity and purity requires spectroscopic analysis. The

following data are predicted based on the known values of its isomers and standard

spectroscopic principles.[4][5][6][7][8]

Table 2: Predicted Spectroscopic Data for 2-
Methylveratraldehyde
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Technique Predicted Observations Rationale

¹H NMR

δ ~10.2 (s, 1H, -CHO), δ ~7.4

(d, 1H, Ar-H), δ ~7.0 (d, 1H, Ar-

H), δ ~3.9 (s, 3H, -OCH₃), δ

~3.8 (s, 3H, -OCH₃), δ ~2.5 (s,

3H, Ar-CH₃)

Aldehyde proton is highly

deshielded. Aromatic protons

will be two doublets. Methoxy

and methyl protons will be

singlets.

¹³C NMR

δ ~192 (C=O), δ ~160-145 (Ar-

C-O), δ ~135-110 (Ar-C), δ

~60 (-OCH₃), δ ~56 (-OCH₃), δ

~20 (Ar-CH₃)

Carbonyl carbon is significantly

downfield. Aromatic carbons

appear in the typical region.

Methoxy and methyl carbons

are upfield.

IR (cm⁻¹)

~2950 (Aliphatic C-H), ~2850

& ~2750 (Aldehyde C-H, Fermi

doublet), ~1685 (Aromatic

C=O stretch), ~1600 & ~1480

(Ar C=C stretch), ~1270 &

~1030 (C-O stretch)

Characteristic, strong carbonyl

stretch. Presence of two C-H

stretches for the aldehyde is

diagnostic. Strong C-O

stretches confirm methoxy

groups.

Mass Spec (EI)

M⁺ at m/z = 180. Key

fragments at m/z = 179 (M-H),

165 (M-CH₃), 151 (M-CHO)

The molecular ion peak

confirms the molecular weight.

Loss of a proton, a methyl

radical, and the formyl radical

are common fragmentation

pathways for such structures.

Conclusion and Future Outlook
This guide provides a scientifically rigorous and practical pathway for the synthesis and

isolation of 2-Methylveratraldehyde, a compound not readily available from natural sources.

By leveraging established formylation and etherification reactions, researchers can access this

molecule for further investigation. The true value of 2-Methylveratraldehyde lies in its potential

as a versatile chemical intermediate. Its unique substitution pattern invites exploration in areas

such as:

Medicinal Chemistry: As a scaffold for novel ligands targeting various biological receptors.
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Agrochemicals: As a precursor for new classes of pesticides or herbicides.

Materials Science: For the synthesis of specialized polymers, dyes, or electronic materials.

The protocols and data presented herein serve as a foundational resource for scientists aiming

to incorporate 2-Methylveratraldehyde into their research and development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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